molecular formula C14H20N2O4S B247851 1-[(4-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine

1-[(4-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine

Cat. No. B247851
M. Wt: 312.39 g/mol
InChI Key: XTFKBKAXUQVWEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of piperazine derivatives and has been found to exhibit anti-inflammatory, analgesic, and anti-cancer activities.

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine is not fully understood. However, studies have suggested that 1-[(4-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine may exert its anti-inflammatory and analgesic effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, 1-[(4-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine may reduce inflammation and pain.
Biochemical and Physiological Effects
1-[(4-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine has been found to have several biochemical and physiological effects. Studies have shown that 1-[(4-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine can reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). In addition, 1-[(4-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation. Furthermore, 1-[(4-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine has been shown to reduce oxidative stress and protect neurons from damage.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine in lab experiments is its low toxicity. 1-[(4-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine has been found to have low toxicity in vitro and in vivo, making it a safe compound to use in experiments. In addition, 1-[(4-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine has been shown to have good solubility in water, which makes it easy to administer in experiments. However, one limitation of using 1-[(4-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine in lab experiments is its limited availability. 1-[(4-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine is not widely available commercially, and its synthesis can be challenging.

Future Directions

For the study of 1-[(4-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine include investigating its potential as a therapeutic agent for inflammatory diseases, exploring its anti-cancer properties, and further elucidating its mechanism of action and biochemical and physiological effects.

Synthesis Methods

The synthesis of 1-[(4-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine involves the reaction of 4-methylphenol and 1-chloro-4-(methylsulfonyl)piperazine in the presence of sodium hydroxide. This reaction results in the formation of 1-[(4-methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine. The purity of the compound can be enhanced through recrystallization.

Scientific Research Applications

1-[(4-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory and analgesic activities, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, 1-[(4-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine has been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Furthermore, 1-[(4-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.

properties

Product Name

1-[(4-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine

Molecular Formula

C14H20N2O4S

Molecular Weight

312.39 g/mol

IUPAC Name

2-(4-methylphenoxy)-1-(4-methylsulfonylpiperazin-1-yl)ethanone

InChI

InChI=1S/C14H20N2O4S/c1-12-3-5-13(6-4-12)20-11-14(17)15-7-9-16(10-8-15)21(2,18)19/h3-6H,7-11H2,1-2H3

InChI Key

XTFKBKAXUQVWEH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C

solubility

46.9 [ug/mL]

Origin of Product

United States

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